N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 942001-24-3
Cat. No.: VC7649121
Molecular Formula: C20H15N3O4
Molecular Weight: 361.357
* For research use only. Not for human or veterinary use.
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide - 942001-24-3](/images/structure/VC7649121.png)
Specification
CAS No. | 942001-24-3 |
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Molecular Formula | C20H15N3O4 |
Molecular Weight | 361.357 |
IUPAC Name | N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-oxochromene-3-carboxamide |
Standard InChI | InChI=1S/C20H15N3O4/c1-11-7-8-23-16(9-11)21-12(2)17(19(23)25)22-18(24)14-10-13-5-3-4-6-15(13)27-20(14)26/h3-10H,1-2H3,(H,22,24) |
Standard InChI Key | RCBXDMUNNZSFAT-UHFFFAOYSA-N |
SMILES | CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is C₂₀H₁₅N₃O₄, with a molecular weight of 361.3 g/mol . The structure comprises two distinct heterocyclic systems:
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Pyrido[1,2-a]pyrimidin-4-one core: Substituted with methyl groups at positions 2 and 8, this tricyclic system contributes to bioisosteric equivalence with 4-hydroxyquinolin-2-ones, known for analgesic and anti-inflammatory properties .
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2-Oxo-2H-chromene-3-carboxamide: The chromene moiety, fused with a carboxamide group, enhances polarity and potential hydrogen-bonding interactions, which may improve aqueous solubility compared to purely aromatic analogs .
Key spectroscopic data for related compounds include:
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¹H NMR: Aromatic protons in the chromene system resonate between δ 7.40–8.87 ppm, while methyl groups on the pyrido-pyrimidine core appear as singlets near δ 2.55 ppm .
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¹³C NMR: Carbonyl carbons (C=O) are observed at δ 160–161 ppm, with aromatic carbons in the range of δ 110–150 ppm .
Synthetic Strategies and Characterization
Synthesis of the Chromene Carboxamide Moiety
The chromene component is typically synthesized via Knoevenagel condensation, as demonstrated in the preparation of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide . Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with primary amines under reflux conditions in ethanol or toluene, yielding carboxamide derivatives in high yields (e.g., 94% ).
Representative Procedure:
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Ethyl 2-oxo-2H-chromene-3-carboxylate is prepared by condensing salicylaldehyde derivatives with diethyl malonate in toluene under reflux .
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The ester undergoes aminolysis with 2-(4-methoxyphenyl)ethan-1-amine in ethanol, forming the target carboxamide after 6 hours of reflux .
Construction of the Pyrido[1,2-a]pyrimidinone Core
The pyrido-pyrimidine system is synthesized via cyclocondensation reactions. A reported method involves reacting 2-aminopyridine derivatives with β-ketoesters or malonyl chlorides, followed by cyclization under acidic or basic conditions . For example:
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2-Methyl-7-phenyl triazolo[1,5-a]pyridine-8-carbonitrile is synthesized by treating 2-aminopyridine with cyanogen bromide and subsequent cyclization .
Coupling of the Two Moieties
The final step involves coupling the chromene carboxamide with the functionalized pyrido-pyrimidine core. This is achieved through amide bond formation using coupling agents like HATU or DCC in anhydrous DMF .
Comparative Analysis with Structural Analogs
Key Observations:
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Chromene substituents influence solubility and target affinity. Methoxy groups enhance membrane permeability, while methyl groups on the pyrido-pyrimidine core stabilize hydrophobic interactions .
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Bioisosteric replacement of quinolinones with pyrido-pyrimidinones retains pharmacological activity while improving metabolic stability .
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